[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
Description
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 4-chlorophenyl group at the 5-position and a thiophene-2-carboxylate ester at the 3-position. This structure combines electron-withdrawing (chlorophenyl) and electron-donating (thiophene ester) moieties, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3S/c16-11-5-3-10(4-6-11)13-8-12(17-20-13)9-19-15(18)14-2-1-7-21-14/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKXCMVDTQZNPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Coupling with Thiophene Carboxylate: The final step involves coupling the oxazole intermediate with thiophene-2-carboxylic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to oxazoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, including organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues in the Evidence
- Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (): Structure: Substituted thiophene ring with amino and chlorophenyl groups. Key Data: Molecular weight 267.73 g/mol, melting point 140–141°C .
- 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone (): Structure: Cyclopentanone core with chlorophenyl and dimethyl substituents. Role: Intermediate for the fungicide metconazole, synthesized via hydrolysis of methyl/ethyl esters . Comparison: The cyclopentanone scaffold contrasts with the oxazole-thiophene system, impacting ring strain and functional group interactions.
Physicochemical Properties
*Data inferred from structural analogs.
Computational Insights
- Docking Studies: AutoDock4 () could model interactions of the oxazole-thiophene ester with fungal enzyme targets, comparing binding affinities to cyclopentanone-based analogs .
- Electron Localization : Multiwfn () and Becke’s Electron Localization Function (ELF, ) could analyze charge distribution, highlighting differences in reactivity between oxazole and thiophene rings .
Biological Activity
The compound [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a member of the oxazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate |
| Molecular Formula | C14H11ClN2O3S |
| Molecular Weight | 304.76 g/mol |
Anticancer Properties
Research indicates that compounds similar to [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate exhibit significant anticancer activity. For instance, derivatives of oxazole have shown cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
In one study, oxazole derivatives demonstrated IC50 values ranging from 0.12 to 2.78 µM against MCF-7 and A549 cell lines, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .
The mechanism through which [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate exerts its biological effects may involve:
- Induction of Apoptosis : Flow cytometry assays have revealed that related compounds induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of pro-apoptotic proteins such as p53 .
- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in a dose-dependent manner across several cancer cell lines .
Antimicrobial Activity
In addition to anticancer properties, oxazole derivatives have demonstrated antibacterial and antifungal activities. For example:
- Antibacterial Activity : Compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0048 to 0.0195 mg/mL against E. coli and Bacillus species .
- Antifungal Activity : Effective against fungal strains such as Candida albicans, with MIC values indicating strong antifungal potential .
Case Studies
Several studies have documented the biological effects of compounds related to [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate:
- Study on MCF-7 Cell Line : A derivative exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen (10.38 µM), indicating potential as a breast cancer treatment .
- In Vivo Studies : Animal model studies are needed to further assess the therapeutic efficacy and safety profile of this compound in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
